1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea

TRPV1 antagonism Pain research Calcium flux assay

1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea (CAS 581809-99-6) is a substituted urea derivative featuring a 3,4-dichlorobenzyl group linked via a urea bridge to an isoquinolin-5-yl moiety. The compound has been characterized as a potent antagonist of the human transient receptor potential vanilloid subtype 1 (TRPV1) receptor, with an IC50 of 4 nM in HEK293 cell membrane assays.

Molecular Formula C17H13Cl2N3O
Molecular Weight 346.2 g/mol
CAS No. 581809-99-6
Cat. No. B15374141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea
CAS581809-99-6
Molecular FormulaC17H13Cl2N3O
Molecular Weight346.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N3O/c18-14-5-4-11(8-15(14)19)9-21-17(23)22-16-3-1-2-12-10-20-7-6-13(12)16/h1-8,10H,9H2,(H2,21,22,23)
InChIKeyFPXVGKUJIUMJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea (CAS 581809-99-6): Chemical Identity and Procurement Baseline


1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea (CAS 581809-99-6) is a substituted urea derivative featuring a 3,4-dichlorobenzyl group linked via a urea bridge to an isoquinolin-5-yl moiety [1]. The compound has been characterized as a potent antagonist of the human transient receptor potential vanilloid subtype 1 (TRPV1) receptor, with an IC50 of 4 nM in HEK293 cell membrane assays [2]. Its molecular formula is C17H13Cl2N3O, with a molecular weight of 346.2 g/mol [3]. The compound has been disclosed in patent literature as a TRPV1 antagonist with potential analgesic applications [4].

Why Generic Substitution of 1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea (CAS 581809-99-6) Is Not Advisable


Within the N-isoquinolin-5-yl-N′-aralkyl-urea chemical series, TRPV1 antagonist potency is exquisitely sensitive to substitution patterns on the aralkyl moiety [1]. Even structurally minor modifications can produce orders-of-magnitude shifts in functional antagonism. For example, the 3-methyl-substituted isoquinoline analog N-(3,4-dichlorobenzyl)-N′-(3-methyl-5-isoquinolinyl)urea (CAS 581811-51-0) introduces a methyl group at the isoquinoline 3-position, altering both molecular weight and pharmacophore geometry relative to the unsubstituted 1-(3,4-dichloro-benzyl)-3-isoquinolin-5-yl-urea . Furthermore, compounds bearing the isoquinolin-5-yl-urea scaffold exhibit divergent target selectivity profiles: while some analogs potently antagonize TRPV1 (e.g., A-425619, IC50 = 4 nM), others such as CTIU (1-(5-cyclobutyl-thiazol-2-yl)-3-isoquinolin-5-yl-urea) act as Cdk5/p25 kinase inhibitors with IC50 ≈ 320 nM [2][3]. These divergent pharmacological profiles underscore that substitution on the non-isoquinoline moiety dictates target engagement, making cross-substitution between analogs scientifically invalid.

Quantitative Differentiation Evidence for 1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea (CAS 581809-99-6) Versus Comparators


TRPV1 Antagonist Potency of 1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea Compared to A-425619 in HEK293 Cell Assays

In HEK293 cell membranes expressing human TRPV1, 1-(3,4-dichloro-benzyl)-3-isoquinolin-5-yl-urea demonstrates an IC50 of 4 nM for inhibition of agonist-induced intracellular calcium mobilization [1]. This potency is equivalent to that of A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea), which also exhibits an IC50 of 4 nM against capsaicin-evoked hTRPV1 activation in the same cell background [2]. The two compounds represent structurally distinct aralkyl substitutions—3,4-dichlorobenzyl versus 4-trifluoromethylbenzyl—that achieve equipotent functional antagonism, providing two chemically orthogonal tool compounds for TRPV1 target validation studies.

TRPV1 antagonism Pain research Calcium flux assay

Binding Affinity (Ki) of 1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea Compared to A-778317 TRPV1 Radioligand

In competitive radioligand binding assays using [3H]-RTX (resiniferatoxin) at human TRPV1 expressed in HEK293 cell membranes, 1-(3,4-dichloro-benzyl)-3-isoquinolin-5-yl-urea exhibits a Ki of 9 nM [1]. For comparison, A-778317 (1-((R)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea), a stereoselective TRPV1 antagonist developed as a tritiated radioligand, demonstrates a KD of 3.4 nM in CHO cell membranes expressing recombinant hTRPV1 [2]. The approximately 2.6-fold difference in binding affinity (Ki 9 nM vs. KD 3.4 nM) reflects the distinct structural determinants of the aralkyl/indanyl substituents on receptor-ligand interaction energetics.

Radioligand binding TRPV1 affinity Receptor pharmacology

Target Selectivity Profile: TRPV1 Antagonism Versus Cdk5/p25 Kinase Inhibition

The isoquinolin-5-yl-urea scaffold can be directed toward distinct molecular targets depending on the non-isoquinoline substituent. 1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea functions as a potent TRPV1 antagonist (IC50 = 4 nM) [1]. In contrast, CTIU (1-(5-cyclobutyl-thiazol-2-yl)-3-isoquinolin-5-yl-urea), which shares the identical isoquinolin-5-yl-urea core but replaces the 3,4-dichlorobenzyl group with a cyclobutyl-thiazolyl moiety, acts as an inhibitor of Cdk5/p25 kinase with an IC50 of approximately 320 nM—an approximately 80-fold weaker potency at a completely different target class [2]. This demonstrates that the 3,4-dichlorobenzyl substitution is a critical determinant of TRPV1 target engagement rather than kinase inhibition.

Target selectivity Kinase inhibition Cdk5/p25 Alzheimer's disease

Molecular Weight and Physicochemical Differentiation from 3-Methyl-Isoquinoline Analog

1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea has a molecular formula of C17H13Cl2N3O and a molecular weight of 346.2 g/mol [1]. The closely related analog N-(3,4-dichlorobenzyl)-N′-(3-methyl-5-isoquinolinyl)urea (CAS 581811-51-0) introduces a single methyl group at the isoquinoline 3-position, yielding a molecular formula of C18H15Cl2N3O and a molecular weight of 360.2 g/mol . This 14.0 g/mol (4.0%) increase in molecular weight is accompanied by altered lipophilicity and steric bulk at the isoquinoline core, which may influence membrane permeability, metabolic stability, and off-target binding profiles.

Molecular weight Lipophilicity SAR analysis Drug design

Recommended Research Applications for 1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea (CAS 581809-99-6) Based on Quantitative Evidence


Orthogonal TRPV1 Target Validation in Pain Pathway Studies

With an IC50 of 4 nM at human TRPV1—equipotent to A-425619 (4 nM)—1-(3,4-dichloro-benzyl)-3-isoquinolin-5-yl-urea serves as a chemically distinct tool compound for orthogonal validation of TRPV1-mediated phenotypes in cellular and in vitro pain models [1][2]. The use of two structurally divergent TRPV1 antagonists (3,4-dichlorobenzyl vs. 4-trifluoromethylbenzyl) that achieve identical functional potency mitigates compound-specific off-target liabilities and strengthens mechanistic conclusions regarding TRPV1 target engagement.

Radioligand Competition and Receptor Occupancy Studies

The compound's defined binding affinity (Ki = 9 nM determined by [3H]-RTX competition) enables its use in competitive binding assays to characterize novel TRPV1 ligands or to calibrate receptor occupancy in native tissue preparations [1]. While A-778317 (KD = 3.4 nM) provides a higher-affinity tritiated probe, the 9 nM Ki of the target compound positions it as a suitable unlabeled competitor for displacement studies where intermediate affinity is methodologically advantageous [2].

Structure-Activity Relationship (SAR) Studies of Isoquinolin-5-yl-urea TRPV1 Antagonists

As a member of the N-isoquinolin-5-yl-N′-aralkyl-urea series with a well-defined 3,4-dichlorobenzyl substitution, this compound provides a benchmark for systematic SAR exploration of aralkyl group effects on TRPV1 potency [1]. Its molecular weight (346.2 g/mol) and dichloro-substitution pattern offer a distinct reference point relative to analogs bearing trifluoromethyl (A-425619), indanyl (A-778317), or methyl-isoquinoline modifications, facilitating quantitative assessment of substitution effects on antagonist activity [2].

Analgesic Target Discovery and TRPV1 Antagonist Screening Cascades

The compound's patent disclosure as a TRPV1 antagonist with analgesic effect supports its use as a reference compound in screening cascades aimed at identifying novel TRPV1 antagonists for pain indications [1]. Its established potency (IC50 = 4 nM; Ki = 9 nM) provides a well-characterized benchmark for evaluating hit-to-lead progression of new chemical entities targeting TRPV1-mediated nociception [2].

Quote Request

Request a Quote for 1-(3,4-Dichloro-benzyl)-3-isoquinolin-5-yl-urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.